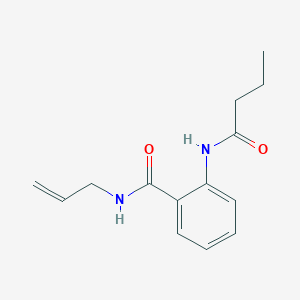![molecular formula C18H16N2O3S2 B318569 N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318569.png)
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps. One common synthetic route includes the following steps:
Electrophilic Substitution: The initial step involves the electrophilic substitution of thiophene with a suitable electrophile to introduce the desired functional groups.
Cyclization: The substituted thiophene undergoes cyclization to form the thiophene ring structure.
Reduction: The cyclized product is then reduced to introduce the necessary functional groups.
Amide Formation: Finally, the amide formation step involves the reaction of the reduced product with benzylsulfamoyl chloride to form this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an inhibitor of specific enzymes or receptors. It is also used in the study of cellular pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, blocking their activity and thereby affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can be compared with other similar compounds, such as:
Thiophene-2-carboxamide Derivatives: These compounds share the thiophene-2-carboxamide core structure but differ in their substituents. They may exhibit different biological activities and properties.
Benzoxazole-based Compounds: These compounds contain a benzoxazole moiety and are known for their diverse biological activities, including insecticidal and antimicrobial properties.
Sulfonamide Derivatives: These compounds contain a sulfonamide group and are widely used in medicinal chemistry for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H16N2O3S2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-[4-(benzylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O3S2/c21-18(17-7-4-12-24-17)20-15-8-10-16(11-9-15)25(22,23)19-13-14-5-2-1-3-6-14/h1-12,19H,13H2,(H,20,21) |
Clave InChI |
ONRKYTIANYYGIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B318487.png)

![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B318490.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B318491.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B318492.png)
![2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318493.png)
![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318495.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B318496.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318498.png)
![N-acetyl-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318499.png)
![4-tert-butyl-N-{[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B318500.png)
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)butanamide](/img/structure/B318502.png)


